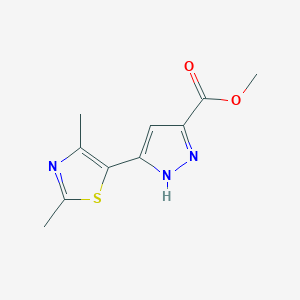

methyl 3-(2,4-dimethyl-1,3-thiazol-5-yl)-1H-pyrazole-5-carboxylate

Description

Methyl 3-(2,4-dimethyl-1,3-thiazol-5-yl)-1H-pyrazole-5-carboxylate is a heterocyclic compound featuring a pyrazole core substituted at position 3 with a 2,4-dimethylthiazole moiety and at position 5 with a methyl ester group. Its molecular formula is C₁₁H₁₂N₃O₂S, with a molecular weight of 265.3 g/mol (calculated). This compound is of interest due to its structural similarity to pharmacologically active pyrazole and thiazole derivatives, which are prevalent in medicinal chemistry for their antimicrobial, anticancer, and enzyme inhibitory properties .

Key structural features:

- Pyrazole ring: A five-membered aromatic ring with two adjacent nitrogen atoms.

- Thiazole substituent: A 2,4-dimethyl-1,3-thiazole group at position 3, contributing electron-withdrawing and steric effects.

- Ester group: A methyl ester at position 5, influencing solubility and metabolic stability.

Properties

Molecular Formula |

C10H11N3O2S |

|---|---|

Molecular Weight |

237.28 g/mol |

IUPAC Name |

methyl 5-(2,4-dimethyl-1,3-thiazol-5-yl)-1H-pyrazole-3-carboxylate |

InChI |

InChI=1S/C10H11N3O2S/c1-5-9(16-6(2)11-5)7-4-8(13-12-7)10(14)15-3/h4H,1-3H3,(H,12,13) |

InChI Key |

HBRSOKDIRIEUAN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC(=N1)C)C2=CC(=NN2)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(2,4-dimethyl-1,3-thiazol-5-yl)-1H-pyrazole-5-carboxylate typically involves multi-step reactions. One common method includes the reaction of 2,4-dimethylthiazole with hydrazine to form the corresponding hydrazone, which is then cyclized to form the pyrazole ring. The final step involves esterification to introduce the methyl carboxylate group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvents like methanol and ethanol are commonly used, and reaction conditions such as temperature and pressure are carefully controlled to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2,4-dimethyl-1,3-thiazol-5-yl)-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and pyrazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are employed.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Methyl 3-(2,4-dimethyl-1,3-thiazol-5-yl)-1H-pyrazole-5-carboxylate has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial and antifungal agent.

Medicine: Explored for its anticancer properties and potential use in drug development.

Industry: Utilized in the production of dyes, fungicides, and other chemical products.

Mechanism of Action

The mechanism of action of methyl 3-(2,4-dimethyl-1,3-thiazol-5-yl)-1H-pyrazole-5-carboxylate involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. For example, it may inhibit microbial enzymes, leading to antimicrobial effects, or interact with cancer cell targets, inducing apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Core

Compound A : Ethyl 3-[(2,4-Dimethyl-1,3-thiazol-5-yl)carbonyl]-1-phenyl-pyrazole-4-carboxylate

- Structure : Differs by a phenyl group at position 1 and a carbonyl linkage between the thiazole and pyrazole.

- Key Differences: The phenyl group enhances lipophilicity (logP ~3.5 vs. ~2.8 for the target compound).

- Synthesis: Prepared via 1,3-dipolar cycloaddition of hydrazonoyl halides with thiazole derivatives, highlighting regioselectivity challenges .

Compound B : N-[1-(4-Cyanobenzyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-2-(2,4-dimethyl-1,3-thiazol-5-yl)quinoline-4-carboxamide

- Structure: Incorporates a trifluoromethyl group and a quinoline-carboxamide moiety.

- Key Differences: The trifluoromethyl group increases electronegativity and metabolic resistance.

Compound C : Ethyl 5-(4-Methoxy-3-sulfamoylphenyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-3-carboxylate

Functional Group Modifications

Ester Variations

| Compound | Ester Group | logP (Predicted) | Metabolic Stability |

|---|---|---|---|

| Target Compound | Methyl | 2.8 | Moderate |

| Ethyl Analog (Compound A) | Ethyl | 3.5 | Higher |

| Propyl Analog | Propyl | 4.2 | Highest |

Thiazole Modifications

- Key Insight : Methyl groups on the thiazole may reduce reactivity compared to electron-withdrawing substituents (e.g., Cl, acetyl).

Antimicrobial Activity

- Compound D: 5-Amino-1-{2-[(1-methyl-1H-tetrazol-5-yl)thio]propanoyl}-3-phenyl-1H-pyrazole-4-carbonitrile Exhibits broad-spectrum antimicrobial activity (Gram-positive bacteria: MIC = 4–16 µg/mL) . The tetrazole-thio group acts as a bioisostere for carboxylates, improving membrane permeability.

Enzyme Inhibition

Crystallographic Analysis

- X-ray studies (e.g., SHELX and Mercury software) reveal that methyl ester derivatives exhibit planar pyrazole rings, while bulkier substituents induce puckering (e.g., ΔQ = 0.12 Å for phenyl analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.